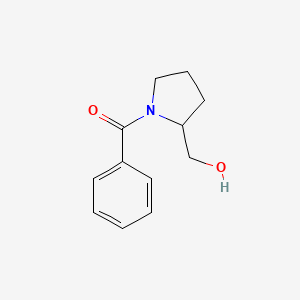

(1-Benzoylpyrrolidin-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[2-(hydroxymethyl)pyrrolidin-1-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-9-11-7-4-8-13(11)12(15)10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVMVXYQHCAUQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzoylpyrrolidin 2 Yl Methanol and Its Stereoisomers

Established Synthetic Pathways to (1-Benzoylpyrrolidin-2-yl)methanol

The primary and most direct methods for preparing this compound involve the modification of pre-existing pyrrolidine (B122466) rings. These established pathways are favored for their reliability and are often the starting point for more complex syntheses.

Derivatization of Pyrrolidin-2-ylmethanol (B129387) Precursors

A common and straightforward approach to synthesizing this compound is through the N-benzoylation of pyrrolidin-2-ylmethanol. This reaction involves treating the pyrrolidin-2-ylmethanol precursor with a benzoylating agent, such as benzoyl chloride or benzoic anhydride (B1165640), typically in the presence of a base to neutralize the acid byproduct. The choice of base and solvent can influence the reaction's efficiency and yield. This method is advantageous as both racemic and enantiomerically pure forms of pyrrolidin-2-ylmethanol are commercially available, providing a direct route to the corresponding this compound stereoisomers.

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of the pyrrolidine ring attacks the electrophilic carbonyl carbon of the benzoylating agent. The subsequent loss of a leaving group (e.g., chloride) and deprotonation by the base yields the final N-benzoylated product.

Acylation Reactions in Pyrrolidine Synthesis

Acylation reactions are fundamental in the synthesis of pyrrolidine derivatives. rsc.orgrsc.org While direct acylation of the pyrrolidine ring at positions other than the nitrogen is less common for this specific target, acylation can be a key step in a multi-step synthesis of the pyrrolidine ring itself, which is then further modified. For instance, a synthetic route might involve the acylation of a precursor molecule that subsequently undergoes cyclization to form the pyrrolidine ring. rsc.orgrsc.org

In some strategies, a C-acylation of a pyrrolidine derivative at a different position could be followed by a series of transformations to construct the desired this compound. However, for the direct synthesis of the named compound, N-acylation of the pre-formed pyrrolidin-2-ylmethanol is the more prevalent and efficient method. acs.org

Enantioselective Synthesis Strategies for this compound Analogues

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Consequently, the development of enantioselective synthetic methods for this compound analogues is of paramount importance. nih.govfrontiersin.orgnih.govrsc.orgbeilstein-journals.orgrsc.org

Chiral Resolution and Separation Techniques

Chiral resolution is a classical yet effective method for obtaining enantiomerically pure compounds from a racemic mixture. tcichemicals.comlibretexts.org This can be achieved through several techniques:

Formation of Diastereomeric Salts: The racemic this compound can be reacted with a chiral resolving agent, such as a chiral acid or base, to form a mixture of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. nih.govrsc.org Once separated, the individual diastereomers can be treated to regenerate the pure enantiomers of the target compound.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. lcms.czucl.ac.uk This technique relies on the differential interaction of the enantiomers with the chiral environment of the column, leading to different retention times and enabling their separation. Supercritical fluid chromatography (SFC) has also emerged as an efficient technique for chiral separations. lcms.cz

Table 1: Chiral Separation Techniques

| Technique | Principle | Advantages | Disadvantages |

| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form separable diastereomers. libretexts.orgnih.gov | Scalable, well-established. rsc.org | Requires a suitable resolving agent, may involve multiple steps. |

| Chiral Chromatography (HPLC/SFC) | Differential interaction with a chiral stationary phase. lcms.czucl.ac.uk | High resolution, applicable to a wide range of compounds. lcms.cz | Can be expensive for large-scale separations. |

Asymmetric Induction in Direct Synthesis

Asymmetric synthesis aims to directly produce a single enantiomer of a chiral product, avoiding the need for resolution. frontiersin.orgchemistryviews.org This can be achieved through several strategies:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction. tcichemicals.com After the desired stereocenter is established, the auxiliary is removed. For the synthesis of this compound analogues, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry during the formation of the pyrrolidine ring or the introduction of the hydroxymethyl group.

Asymmetric Catalysis: The use of a chiral catalyst to favor the formation of one enantiomer over the other is a highly efficient and atom-economical approach. rsc.org This can involve chiral metal complexes or organocatalysts. frontiersin.org For example, an asymmetric reduction of a suitable keto-precursor using a chiral catalyst could yield the desired enantiomer of this compound.

Considerations for Industrial-Scale Synthesis Research

Transitioning a synthetic route from the laboratory to an industrial scale presents a unique set of challenges and considerations. google.comsynchem.com For the production of this compound, key factors include:

Cost and Availability of Starting Materials: The economic viability of a large-scale synthesis is heavily dependent on the cost and reliable supply of all necessary reagents and precursors.

Process Safety and Environmental Impact: Industrial processes must be designed to be safe for operators and to minimize environmental impact. This includes considering the toxicity and flammability of reagents and solvents, as well as waste generation.

Purification and Isolation: The development of robust and scalable purification methods is essential to ensure the final product meets the required purity specifications. Crystallization is often a preferred method for large-scale purification due to its efficiency and cost-effectiveness.

Table 2: Key Considerations for Industrial Synthesis

| Factor | Description | Importance |

| Cost-Effectiveness | Minimizing the overall cost of production. | High |

| Scalability | The ability to safely and efficiently increase the production volume. | High |

| Regulatory Compliance | Adherence to regulations regarding safety, environmental impact, and product quality. | High |

| Process Robustness | The consistency and reliability of the manufacturing process. | High |

Stereochemical Investigations of 1 Benzoylpyrrolidin 2 Yl Methanol

Analysis of Enantiomeric and Diastereomeric Forms of the Compound

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. Stereoisomers, specifically, have the same constitution and bond connectivity but differ in the three-dimensional orientation of their atoms in space. masterorganicchemistry.combyjus.com For (1-Benzoylpyrrolidin-2-yl)methanol, the key to its stereoisomerism lies in the carbon atom at the 2-position of the pyrrolidine (B122466) ring (C2). This carbon is a stereogenic center because it is bonded to four different groups: the nitrogen of the ring, the hydroxymethyl group (-CH₂OH), the C3 methylene (B1212753) group of the ring, and a hydrogen atom.

Due to this single chiral center, this compound can exist as a pair of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. masterorganicchemistry.comox.ac.uk These two forms are designated as (R)-(1-Benzoylpyrrolidin-2-yl)methanol and (S)-(1-Benzoylpyrrolidin-2-yl)methanol, based on the Cahn-Ingold-Prelog priority rules. ox.ac.uk Enantiomers possess identical physical and chemical properties in an achiral environment, but they rotate plane-polarized light in equal but opposite directions. ox.ac.uk

Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.combyjus.com This occurs when a compound has two or more stereogenic centers. byjus.com The parent compound, this compound, has only one stereocenter and therefore does not have diastereomers. However, if another substituent were introduced onto the pyrrolidine ring, creating a second stereocenter (e.g., at the C3, C4, or C5 position), then diastereomeric forms would be possible. For example, a hypothetical 4-hydroxy-(1-benzoylpyrrolidin-2-yl)methanol would have four possible stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). In this case, the (2R, 4R) and (2S, 4S) isomers would be one enantiomeric pair, while the (2R, 4S) and (2S, 4R) isomers would be another. The relationship between the (2R, 4R) isomer and the (2R, 4S) isomer would be diastereomeric. masterorganicchemistry.combyjus.com

Table 1: Stereoisomeric Relationships

| Stereoisomer Relationship | Definition | Example Context for Pyrrolidines |

|---|---|---|

| Enantiomers | Stereoisomers that are non-superimposable mirror images. masterorganicchemistry.com | (R)-(1-Benzoylpyrrolidin-2-yl)methanol and (S)-(1-Benzoylpyrrolidin-2-yl)methanol. |

| Diastereomers | Stereoisomers with at least two chiral centers that are not mirror images of each other. byjus.com | The relationship between (2R, 4R)-4-hydroxy-(1-benzoylpyrrolidin-2-yl)methanol and (2R, 4S)-4-hydroxy-(1-benzoylpyrrolidin-2-yl)methanol. |

| Identical | Molecules that are superimposable on each other. masterorganicchemistry.com | Two molecules of (R)-(1-Benzoylpyrrolidin-2-yl)methanol. |

Determination of Absolute and Relative Stereochemistry

Determining the precise three-dimensional structure of stereoisomers is fundamental to understanding their properties. This involves establishing both the absolute and relative configurations of the molecule.

Absolute configuration refers to the exact spatial arrangement of atoms or groups at a stereogenic center, described by notations such as R or S. ucalgary.calibretexts.org For this compound, this means definitively knowing whether the molecule in a given sample is the R- or S-enantiomer. The most definitive method for determining absolute configuration is single-crystal X-ray crystallography, which provides a detailed three-dimensional map of the electron density in a molecule. ox.ac.ukucalgary.ca This technique was used to determine the absolute stereochemistry of a related complex derivative, (R)-2-[1-(2,6-Dichloro-3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazole-1-oxyl 3-oxide, confirming the (R)-configuration at the C2 position. researchgate.net

Relative configuration describes the stereochemical relationship between two or more stereocenters within the same molecule. ucalgary.calibretexts.org While not applicable to the parent compound with its single chiral center, it is crucial for substituted derivatives. For instance, in a disubstituted pyrrolidine, the relative configuration would be described as cis (substituents on the same side of the ring) or trans (substituents on opposite sides). Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional techniques like Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful tool for determining relative stereochemistry in solution. longdom.org By analyzing the coupling constants (J-values) between protons on the pyrrolidine ring, chemists can deduce their spatial relationships and thus the relative arrangement of the substituents. longdom.org

Conformational Analysis of the Pyrrolidine Ring System

The five-membered pyrrolidine ring is not planar. It adopts puckered conformations to alleviate torsional strain and angle strain. The two most common conformations are the "envelope" (or "half-chair") and the "twist" forms. beilstein-journals.orgsmolecule.com In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane defined by the other three. smolecule.com

The conformational preference of the pyrrolidine ring in this compound is significantly influenced by its substituents. The acylation of the ring nitrogen with a benzoyl group plays a key role in the ring's conformational dynamics. beilstein-journals.orgresearchgate.net Studies on N-acylpyrrolidines have shown that the amide bond introduces a degree of planarity and that the N-acyl group can influence the orientation of other substituents. researchgate.net For instance, the benzoyl group at the N1 position and the hydroxymethyl group at the C2 position will interact sterically and electronically, favoring a conformation that minimizes these interactions.

In a single-crystal X-ray study of a complex derivative, the pyrrolidine ring was found to adopt an envelope conformation. researchgate.net This is a common finding for such substituted systems. The specific puckering of the ring is a delicate balance between minimizing steric hindrance between the bulky benzoyl group and the C2-substituent, and accommodating the electronic requirements of the amide bond.

Conformational analysis in solution is often performed using ¹H NMR spectroscopy. The magnitude of the vicinal proton-proton coupling constants (³JHH) between adjacent protons on the ring is directly related to the dihedral angle between them, as described by the Karplus relationship. beilstein-journals.org By measuring these coupling constants, researchers can determine the preferred conformation or the equilibrium between different conformations of the pyrrolidine ring in solution. beilstein-journals.orgresearchgate.net

Table 2: Common Pyrrolidine Ring Conformations

| Conformation | Description | Key Feature |

|---|---|---|

| Envelope | Four ring atoms are coplanar, with the fifth atom out of the plane. researchgate.netbeilstein-journals.org | Also known as a half-chair conformation. |

| Twist | Two adjacent ring atoms are displaced to opposite sides of the plane formed by the other three atoms. smolecule.com | Characterized by C₂ symmetry. |

Application of 1 Benzoylpyrrolidin 2 Yl Methanol As a Chiral Auxiliary in Asymmetric Synthesis

Theoretical Framework for Chiral Auxiliary-Mediated Asymmetric Induction

A theoretical discussion on how (1-Benzoylpyrrolidin-2-yl)methanol might function as a chiral auxiliary would be purely speculative without experimental data. Generally, chiral auxiliaries derived from amino acids like proline operate through the formation of a rigid, chelated transition state. The steric bulk of the auxiliary's substituent, in this case, the benzoyl group and the hydroxymethyl group, would be expected to block one face of the reactive intermediate (such as an enolate or iminium ion), forcing an incoming reagent to attack from the less hindered face. The conformation of the five-membered pyrrolidine (B122466) ring and the orientation of the benzoyl group would be critical in determining the stereochemical outcome. However, without studies on this specific compound, any model of asymmetric induction remains hypothetical.

Diastereoselective Transformations Utilizing the this compound Moiety

No specific examples of diastereoselective transformations using this compound as a recoverable chiral auxiliary were found in the public domain.

Asymmetric C-C Bond Forming Reactions

There is no available research data to populate a table or provide a detailed discussion on the use of this compound as a chiral auxiliary in asymmetric C-C bond-forming reactions, such as alkylations, aldol (B89426) reactions, or Michael additions.

Enantioselective Functional Group Interconversions

Similarly, no literature could be sourced that describes the application of this specific compound as a chiral auxiliary to direct enantioselective functional group interconversions.

Strategies for Chiral Auxiliary Recovery and Regeneration

The viability of any chiral auxiliary is significantly enhanced by its efficient recovery and regeneration. Cleavage conditions are critical; they must be high-yielding and not cause racemization of the newly formed stereocenter or the auxiliary itself. Common methods include acidic or basic hydrolysis, reduction, or oxidation. Without any documented use of this compound as an auxiliary, there are no established protocols for its cleavage and recovery.

Research on Structural Derivatives and Analogues of 1 Benzoylpyrrolidin 2 Yl Methanol

Synthesis of Substituted (1-Benzoylpyrrolidin-2-yl)methanol Analogues

The synthesis of analogues of this compound involves a range of chemical strategies to introduce diverse functional groups and stereochemistries onto the pyrrolidine (B122466) ring and the benzoyl moiety. These methods allow for the creation of a wide array of derivatives for further study.

One prominent method for preparing chiral pyrrolidine-2-yl-methanol derivatives involves a multi-step process starting from a protected pyrrolidine carboxylic acid. google.com This process proceeds through a Weinreb amide intermediate, which is then reacted with a Grignard reagent corresponding to the desired aryl or heteroaryl group. google.com The final step is a hydrogenation reaction to yield the chiral alcohol. google.com This synthetic route is advantageous as it allows for high yields and excellent optical purity, often exceeding 95% enantiomeric excess (ee). google.com Substitutions on the aryl group, such as C1-4 alkyl, halo-C1-4 alkyl, C1-4 alkoxy, or halogen, can be incorporated by selecting the appropriately substituted Grignard reagent. google.com

Another approach to generate substituted pyrrolidine cores involves the functionalization of endocyclic enamines. researchgate.net For example, electrophilic addition of iodine to an N-substituted 2-pyrroline, followed by nucleophilic attack by an alcohol, yields α-alkoxy-β-iodopyrrolidines. researchgate.net These intermediates can be further elaborated to create α,β-cis-dialkylsubstituted pyrrolidines through N-acyliminium ion chemistry. researchgate.net

Furthermore, diversely substituted (pyrrolidine-2-yl)phosphonates, which are phosphonic analogues of the corresponding carboxylic acid derivatives, have been synthesized via the reduction of (3,4-dihydro-2H-pyrrol-2-yl)phosphonates. mdpi.com This reduction can be achieved using catalysts like 20% Palladium on carbon (Pd/C) under a hydrogen atmosphere or with reagents such as sodium cyanoborohydride (NaBH₃CN). mdpi.com These methods provide access to analogues with modifications at the 3 and 4 positions of the pyrrolidine ring. mdpi.com

The table below summarizes various synthetic conditions used to produce substituted pyrrolidine derivatives.

| Starting Material | Reagents and Conditions | Product Type | Reference |

| Protected Pyrrolidine Carboxylic Acid Derivative | 1. N,O-dialkylhydroxylamine 2. Grignard Reagent (R¹MgX) 3. Hydrogenation Catalyst | Chiral (Aryl/Heteroaryl)(pyrrolidin-2-yl)methanol | google.com |

| (3,4-dihydro-2H-pyrrol-2-yl)phosphonates | 20% Pd/C, H₂ (300 psi), isopropanol (B130326), rt, 8 h | Substituted (pyrrolidine-2-yl)phosphonates | mdpi.com |

| (3,4-dihydro-2H-pyrrol-2-yl)phosphonates | NaBH₃CN, CH₃CN/H₂O/AcOH, rt, 1 h | Substituted (pyrrolidine-2-yl)phosphonates | mdpi.com |

| N-substituted 2-pyrroline | 1. Iodine, Alcohol 2. Radical cyclization / N-acyliminium chemistry | α,β-cis-dialkylsubstituted pyrrolidines | researchgate.net |

Exploration of N-Acyl and C-Alkyl Modifications in Derivatives

Modifications to the N-acyl and C-alkyl groups of the this compound scaffold are critical for fine-tuning the molecule's properties. These changes can significantly impact its conformation, stability, and interactions with biological targets.

N-Acyl Modifications: The benzoyl group at the nitrogen atom is a key feature. Replacing the benzoyl moiety with other acyl groups can be explored to understand the role of this part of the molecule. The synthesis of N-acyl derivatives can be achieved by reacting the parent pyrrolidine with various acylating agents. For instance, N-acyl derivatives of related 2-oxo-1-pyrrolidineacetamide have been prepared through the interaction with an excess of a corresponding anhydride (B1165640) under acid catalysis conditions. pharmpharm.ru This general strategy can be adapted to introduce a variety of N-acyl groups, including aliphatic and aromatic variants, onto the pyrrolidine nitrogen of (pyrrolidin-2-yl)methanol before or after the introduction of the arylmethanol moiety.

C-Alkyl Modifications: C-alkylation can occur at several positions: on the pyrrolidine ring, on the methylene (B1212753) bridge of the methanol (B129727) group, or on the benzoyl ring.

Pyrrolidine Ring: As previously mentioned, synthetic methods starting from endocyclic enamines allow for the introduction of alkyl groups at the α and β positions (C2 and C3) of the pyrrolidine ring with good diastereoselectivity. researchgate.net The formation and subsequent trapping of N-acyliminium ions are key to this process, leading to products such as trans-3-NHCO₂Me-2-allyl-pyrrolidine. researchgate.net

Benzoyl Ring: The introduction of C-alkyl substituents onto the aromatic ring is readily accomplished during the synthesis of the core structure. By using substituted Grignard reagents (e.g., tolylmagnesium bromide instead of phenylmagnesium bromide) in the reaction with the Weinreb amide intermediate, analogues with C-alkyl groups on the phenyl ring can be produced. google.com

The following table details examples of modifications and the synthetic context for their introduction.

| Modification Type | Position of Modification | Synthetic Strategy | Example Precursor/Intermediate | Reference |

| N-Acyl | Pyrrolidine Nitrogen | Acylation with anhydrides or acyl chlorides | (Pyrrolidin-2-yl)methanol | pharmpharm.ru |

| C-Alkyl | Pyrrolidine Ring (C2, C3) | Trapping of N-acyliminium ions | N-acyl-2-pyrroline | researchgate.net |

| C-Alkyl | Benzoyl Ring | Use of substituted Grignard reagents | N-Boc-L-proline Weinreb amide | google.com |

Design and Synthesis of Benzoylpyrrolidine-Based Chemical Libraries

The creation of chemical libraries based on the benzoylpyrrolidine scaffold is a powerful strategy for systematically exploring the chemical space around this core structure. This approach accelerates the discovery of compounds with desired properties by generating a large, diverse set of related molecules for screening.

The design of such libraries often begins with computational methods. A common approach involves virtual screening of compound databases (e.g., ChEMBL) to identify initial "hit" molecules and understand key structural features. nih.gov This is followed by a structure-based drug design approach, where molecules are designed to fit a specific target, and molecular hybridization may be used to combine pharmacophoric features from known active compounds. nih.gov Chemoinformatic methods are also employed to select building blocks that maximize diversity and control the physicochemical properties of the final library, ensuring adherence to principles like "Lipinski's Rule of Five". rsc.orgmdpi.com

The synthesis of these libraries often relies on combinatorial chemistry techniques. One such method is the split-and-pool synthesis, which allows for the efficient creation of large numbers of compounds. rsc.org In this technique, a solid support (like a resin) is divided into portions, each is reacted with a different building block, and then the portions are recombined. This cycle is repeated for each point of diversity in the molecule. This methodology can be applied to a benzoylpyrrolidine core, for example, by first attaching a protected proline derivative to the resin and then introducing diversity by using a variety of carboxylic acids for the N-acylation step and a range of Grignard reagents for the aryl addition step.

The "libraries from libraries" concept is another advanced strategy where an existing library is chemically modified to generate a new one with different properties. mdpi.com For example, a library of peptide-based structures could be chemically transformed to create a library of heterocyclic small molecules, such as those containing a pyrrolidine ring. mdpi.com This approach leverages existing synthetic work to rapidly access novel chemical space.

The table below outlines key stages and methodologies in the creation of a benzoylpyrrolidine-based library.

| Stage | Methodology | Description | Reference |

| Design | Virtual Screening & Structure-Based Design | In silico screening of databases to identify hits and guide the rational design of novel derivatives. | nih.gov |

| Design | Chemoinformatic Selection of Building Blocks | Using computational tools to select diverse and property-compliant building blocks for library synthesis. | rsc.org |

| Synthesis | Split-and-Pool Combinatorial Chemistry | A method for efficiently synthesizing a large number of compounds on a solid support by systematically varying building blocks at each reaction step. | rsc.org |

| Synthesis | "Libraries from Libraries" Approach | Chemically modifying an existing library of compounds to generate a new library with distinct structural features and properties. | mdpi.com |

Mechanistic Studies and Computational Chemistry of 1 Benzoylpyrrolidin 2 Yl Methanol Reactions

Elucidation of Reaction Mechanisms Involving the Compound

A fundamental aspect of understanding the chemical behavior of (1-Benzoylpyrrolidin-2-yl)methanol would be the detailed study of its reaction mechanisms. This would involve both experimental and theoretical approaches to map out the transformation pathways.

Investigation of Catalytic Reaction Pathways

To date, no studies have been published that specifically investigate the catalytic reaction pathways involving this compound. Research in this area would aim to identify effective catalysts for transformations of this compound, such as oxidation, reduction, or coupling reactions. The investigation would involve screening various catalysts and reaction conditions to determine the optimal parameters for yield and selectivity.

Identification of Reaction Intermediates

The identification of transient species, or reaction intermediates, is crucial for elucidating a reaction mechanism. For reactions involving this compound, techniques such as spectroscopy (NMR, IR, Mass Spectrometry) under reaction conditions could be employed. However, no such intermediates have been reported in the scientific literature for this specific compound.

Application of Computational Chemistry Methodologies

Computational chemistry provides powerful tools for investigating reaction mechanisms, predicting molecular properties, and understanding stereochemical outcomes. While these methods are widely used in organic chemistry, their specific application to this compound has not been documented.

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), would be instrumental in understanding the electronic structure and reactivity of this compound. Such studies could provide insights into orbital energies (HOMO-LUMO), charge distribution, and the energies of transition states and intermediates. At present, no DFT studies specifically focused on this molecule are available.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations could be used to explore the conformational landscape of this compound and its interactions with other molecules, such as solvents or reactants. This would provide a dynamic picture of the molecule's behavior in a reaction environment. No MD simulation studies for this compound have been reported.

Prediction of Stereochemical Outcomes in Transformations

Given that this compound is a chiral molecule, predicting the stereochemical outcome of its reactions is of significant interest. Computational models can be used to calculate the energies of diastereomeric transition states, which can then be correlated with the observed product ratios. However, no such predictive studies for transformations of this compound have been published.

Advanced Spectroscopic and Chromatographic Characterization of 1 Benzoylpyrrolidin 2 Yl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For (1-Benzoylpyrrolidin-2-yl)methanol, both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques are invaluable.

Detailed ¹H and ¹³C NMR Spectral Assignment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons in the benzoyl group, the pyrrolidine (B122466) ring, and the methanol (B129727) substituent. The aromatic protons of the benzoyl group would typically appear in the downfield region (around 7.3-7.6 ppm). The protons on the pyrrolidine ring would show more complex splitting patterns and chemical shifts depending on their position and stereochemistry. The methine proton at the C2 position, being adjacent to both the nitrogen and the hydroxymethyl group, would likely appear as a multiplet. The diastereotopic protons of the CH₂OH group would also show distinct signals, further split by the adjacent C2 proton. The hydroxyl proton itself would appear as a broad singlet, the position of which can be concentration and solvent-dependent.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key signals would include the carbonyl carbon of the benzoyl group (typically around 170 ppm), the aromatic carbons (127-140 ppm), the carbons of the pyrrolidine ring (with the C2 and C5 carbons being influenced by the adjacent heteroatom and substituents), and the carbon of the hydroxymethyl group (around 60-65 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzoyl-C=O | - | ~170 |

| Benzoyl-Ar-H | 7.3-7.6 (m) | 127-140 |

| Pyrrolidine-CH (C2) | Multiplet | ~60-65 |

| Pyrrolidine-CH₂ (C3, C4) | Multiplets | ~23-30 |

| Pyrrolidine-CH₂ (C5) | Multiplet | ~45-50 |

| CH₂OH | Diastereotopic Multiplets | ~60-65 |

| CH₂O H | Broad Singlet | - |

2D NMR Techniques for Complex Structural Elucidation

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity within the molecule, 2D NMR experiments are employed. emerypharma.comnih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. emerypharma.com For this compound, COSY would show correlations between the C2 proton and the protons on C3 and the CH₂OH group. It would also map the coupling network among the protons on the C3, C4, and C5 positions of the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. libretexts.org It is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, protons. For example, the proton signal for the C2 methine would show a cross-peak with the C2 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. arxiv.org This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for piecing together different fragments of the molecule. For instance, the protons on the benzoyl ring would show correlations to the carbonyl carbon, and the C2 proton of the pyrrolidine ring would also show a correlation to this carbonyl carbon, confirming the N-benzoyl linkage.

The combined use of these 2D NMR methods allows for a step-by-step assembly of the molecular structure, confirming the integrity and constitution of this compound. chegg.com

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound, as it typically produces intact molecular ions with minimal fragmentation. researchgate.net In positive ion mode, the compound would be expected to form a protonated molecule [M+H]⁺ and potentially adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The resulting mass spectrum would show a prominent peak corresponding to the molecular weight of the compound plus the mass of the adduct ion. Analysis of reaction mixtures containing pyrrolidine-2-methanol derivatives has been successfully performed using ESI-MS. nii.ac.jp

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a molecule. researchgate.net For this compound (C₁₂H₁₅NO₂), the exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. A close match (typically within a few parts per million) provides strong evidence for the proposed elemental composition. HRMS has been used to confirm the composition of related compounds such as N-benzoylproline. science.gov

Table 2: Predicted Exact Masses for this compound Adducts

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₂H₁₆NO₂⁺ | 206.1176 |

| [M+Na]⁺ | C₁₂H₁₅NNaO₂⁺ | 228.0995 |

| [M+K]⁺ | C₁₂H₁₅KNO₂⁺ | 244.0734 |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group in the methanol moiety. nationalmaglab.org The broadness is a result of hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the pyrrolidine ring would be observed just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1630-1680 cm⁻¹ corresponding to the carbonyl stretch of the tertiary amide (benzoyl group). researchgate.net

C-N Stretch: The stretching vibration of the C-N bond in the amide and pyrrolidine ring would likely appear in the 1200-1350 cm⁻¹ region.

C-O Stretch: The C-O stretching vibration of the primary alcohol would be found in the 1000-1100 cm⁻¹ range.

Aromatic C=C Bending: Out-of-plane bending vibrations for the substituted benzene (B151609) ring typically appear in the 690-900 cm⁻¹ region, and their pattern can give clues about the substitution pattern.

The presence of these characteristic bands in the FTIR spectrum provides confirmatory evidence for the functional groups that constitute the this compound molecule. docbrown.inforesearchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. spectroscopyonline.com The FT-IR spectrum of this compound exhibits characteristic absorption bands that correspond to the specific vibrational modes of its constituent bonds.

Key functional groups in this compound include the hydroxyl (-OH) group, the tertiary amide (benzoyl group), the pyrrolidine ring, and the aromatic phenyl ring. The O-H stretching vibration of the alcohol typically appears as a broad band in the region of 3500-3200 cm⁻¹. The C=O stretching of the benzoyl amide is expected to show a strong absorption band around 1630-1680 cm⁻¹. The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the pyrrolidine ring and methylene (B1212753) bridge are expected just below 3000 cm⁻¹. The C-N stretching vibration of the amide and the C-O stretching of the alcohol will appear in the fingerprint region (1400-1000 cm⁻¹).

Table 1: Predicted FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 (broad) | O-H stretch | Alcohol |

| ~3100-3000 | C-H stretch | Aromatic (Benzoyl) |

| ~2980-2850 | C-H stretch | Aliphatic (Pyrrolidine) |

| ~1650 (strong) | C=O stretch | Amide (Benzoyl) |

| ~1600, ~1450 | C=C stretch | Aromatic Ring |

| ~1450 | C-H bend | Aliphatic (Pyrrolidine) |

| ~1250 | C-N stretch | Amide |

| ~1050 | C-O stretch | Primary Alcohol |

This table is based on established infrared spectroscopy correlation charts. Actual peak positions may vary based on experimental conditions.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. mdpi.com For this compound, Raman spectroscopy can be used to confirm the presence of the aromatic ring and the carbon skeleton. The symmetric breathing mode of the phenyl ring typically gives a strong Raman signal. The C-H stretching modes of both aromatic and aliphatic components are also readily observed. researchgate.net

Table 2: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3060 | C-H stretch | Aromatic (Benzoyl) |

| ~2940 | C-H stretch | Aliphatic (Pyrrolidine) |

| ~1600 | C=C stretch | Aromatic Ring |

| ~1000 (strong) | Ring Breathing | Aromatic (Benzoyl) |

| ~1450 | CH₂ deformation | Pyrrolidine |

This table is based on typical Raman shifts for the specified functional groups.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is an essential technique for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.commdpi.com For this compound, which is a solid at room temperature, XRD can provide precise information on its crystal lattice, including unit cell dimensions, space group, and the conformation of the molecule in the solid state. nih.gov This data is crucial for understanding its physical properties and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Single Crystal X-ray Diffraction for Absolute Configuration Determination

As this compound possesses a stereogenic center at the C2 position of the pyrrolidine ring, it exists as a pair of enantiomers. Single crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. nih.govspringernature.com This technique relies on the phenomenon of anomalous dispersion, where the scattering factor of an atom becomes a complex number when the X-ray energy is near an absorption edge of that atom. ed.ac.uk By carefully measuring the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l), the absolute structure can be determined, allowing for the unambiguous assignment of the (R) or (S) configuration at the chiral center. ed.ac.ukrsc.org

Advanced Chromatographic Separations

Chromatographic methods are indispensable for the purification and analysis of this compound, ensuring its chemical and enantiomeric purity. chiralpedia.com

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity Assessment

The separation of enantiomers is a critical task in pharmaceutical and chemical research. chromatographyonline.comcsfarmacie.cz Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. chiralpedia.compreprints.org The method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and, thus, separation. preprints.org

For the enantiomeric purity assessment of this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. mdpi.com The separation mechanism involves a combination of interactions, including hydrogen bonding (with the -OH and C=O groups), π-π stacking (with the benzoyl group), and steric interactions within the chiral cavities of the stationary phase. csfarmacie.cz The mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is optimized to achieve the best resolution between the enantiomers. scispace.commdpi.com

Table 3: Example of a Chiral HPLC Method for Separation of Pyrrolidine-based Enantiomers

| Parameter | Condition |

| Column | Chiralpak® IA or IC (amylose or cellulose derivative on silica (B1680970) gel) |

| Mobile Phase | Hexane/Ethanol/Diethylamine (e.g., 90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm or 254 nm |

| Temperature | 25 °C |

This table outlines a typical starting method for the chiral separation of compounds similar in structure to this compound. Method optimization is usually required.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

For GC-MS analysis, the compound may need to be derivatized (e.g., by silylation of the hydroxyl group) to increase its volatility and thermal stability. sci-hub.se The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of the compound and any impurities. nih.gov

Table 4: Representative GC-MS Method Parameters

| Parameter | Condition |

| GC Column | DB-5ms or equivalent (non-polar) |

| Injector Temp. | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 m/z |

This table provides a general GC-MS method. Specific parameters may need to be adjusted based on the derivatization agent used and the expected impurities.

Chemical Biology and Specialized Applications of 1 Benzoylpyrrolidin 2 Yl Methanol

Application as a Core Structure in Synthetic Chemical Biology

Synthetic chemical biology leverages the principles of organic chemistry to create novel molecules that can be used to study and manipulate biological systems. rsc.orgyork.ac.uk In this field, scaffolds like (1-Benzoylpyrrolidin-2-yl)methanol are instrumental as starting points for the development of probes, modulators, and potential therapeutic agents. mdpi.com

A significant application of the this compound scaffold is its use as a key intermediate in the synthesis of allosteric modulators of hemoglobin. These modulators are investigated for their potential in treating hemoglobinopathies, such as sickle cell disease, by influencing the oxygen-binding properties of the hemoglobin protein.

The synthesis of these modulators often begins with the acylation of a chiral pyrrolidin-2-ylmethanol (B129387) derivative with benzoyl chloride to install the characteristic benzoyl group, yielding this compound or a closely related analogue. beilstein-journals.org This core structure is then further elaborated. For instance, (S)-(1-Benzoylpyrrolidin-2-yl)methanol can be used to synthesize advanced intermediates like 2-((1-benzoylpyrrolidin-2-yl)methoxy)-6-hydroxybenzaldehyde. This aldehyde is a crucial component that can be incorporated into more complex final compounds designed to bind to hemoglobin. mdpi.com

The table below outlines a representative synthetic step starting from a related precursor to illustrate the formation of the core scaffold used in creating hemoglobin modulators.

| Step | Starting Material | Reagents | Product | Purpose |

| 1 | (S)-pyrrolidin-2-ylmethanol | Benzoyl chloride, DIPEA, DCM | (S)-(1-Benzoylpyrrolidin-2-yl)methanol | Formation of the core benzoyl-pyrrolidine scaffold. |

| 2 | (S)-(1-(phenylsulfonyl)pyrrolidin-2-yl)methanol, 2,6-dihydroxybenzaldehyde | PPh₃, DIAD, THF | 2-(((S)-1-(phenylsulfonyl)pyrrolidin-2-yl)methoxy)benzaldehyde | Attachment of the pyrrolidine (B122466) scaffold to a benzaldehyde (B42025) moiety via a Mitsunobu reaction. mdpi.com |

| This table presents generalized reaction steps based on synthetic routes for hemoglobin modulators. Reagents and specific intermediates can vary. |

The this compound framework serves as a versatile scaffold for generating libraries of compound analogues for screening against various biological targets. Its defined stereochemistry and functional groups allow for systematic modifications to explore structure-activity relationships (SAR).

One notable example is in the development of angiotensin-I converting enzyme (ACE) inhibitors. Research has shown that diprolyl chemical series can be modeled and synthesized based on this scaffold. researchgate.net For instance, the synthesis of [((S)-((S)-1-Benzoylpyrrolidin-2-yl)(carboxy)methyl)-L-alanyl-L-proline] demonstrates the incorporation of the (1-Benzoylpyrrolidin-2-yl) moiety into a peptide-like structure to target the N-domain of ACE. researchgate.net

The general utility of the pyrrolidine ring in medicinal chemistry is well-established. Derivatives are used to develop a wide range of agents, including sodium channel blockers and other central nervous system drug candidates. oaepublish.com The benzoyl group and the methanol (B129727) function on the this compound scaffold provide convenient points for chemical diversification to create analogues with tailored properties.

| Target Class | Example Analogue Structure/Precursor | Biological Goal |

| Hemoglobin Modulators | 2-((1-benzoylpyrrolidin-2-yl)methoxy)-6-hydroxybenzaldehyde | Allosteric modulation of hemoglobin for treating hemoglobinopathies. |

| ACE Inhibitors | [((S)-((S)-1-Benzoylpyrrolidin-2-yl)(carboxy)methyl)-L-alanyl-L-proline] researchgate.net | Selective inhibition of the N-domain of angiotensin-I converting enzyme. researchgate.net |

| Sodium Channel Blockers | (5-amino-1,2,4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone (related scaffold) oaepublish.com | Development of anticonvulsant agents. oaepublish.com |

Utilization as a Building Block in Advanced Materials Science Research

The application of this compound as a direct building block in advanced materials science, such as for the synthesis of polymers or metal-organic frameworks (MOFs), is not well-documented in publicly available research.

MOFs are crystalline porous materials constructed from metal ions or clusters connected by organic linkers. wikipedia.orgmdpi.com These linkers are typically multitopic, containing multiple coordinating groups like carboxylates or nitrogen heterocycles that can bind to metal centers to form extended networks. ekb.eg The structure of this compound, with a single hydroxyl group, does not make it a conventional linker for forming stable, porous MOF structures.

Similarly, in polymer chemistry, while certain pyrrolidine derivatives can be used as monomers or cross-linking agents, there is no specific evidence of this compound being employed for this purpose. The development of advanced materials often requires molecules with specific functionalities designed for polymerization or network formation, a role for which this compound has not been explored.

Exploration of its Role in Catalyst Design and Development Beyond Chiral Auxiliaries

The most prominent role of pyrrolidine-based chiral molecules in catalysis is as chiral auxiliaries or as precursors to chiral ligands and organocatalysts. york.ac.ukwikipedia.org A chiral auxiliary is a temporary stereogenic unit that controls the stereochemical outcome of a reaction before being removed. wikipedia.org

However, the exploration of this compound in catalyst design beyond this classical role as a chiral auxiliary precursor is not found in the current scientific literature. Fields such as organocatalysis, where a small organic molecule accelerates a reaction, often use scaffolds that can form specific intermediates like iminium or enamine ions. beilstein-journals.orgmdpi.com While other methanol-containing scaffolds, such as 2-indolylmethanols, are known to be versatile platforms in organocatalytic reactions, a similar application for this compound has not been reported. oaepublish.com

Furthermore, in homogeneous catalysis, ligands play a crucial role in determining the activity and selectivity of a metal catalyst. mdpi.com This includes advanced designs like redox-active ligands or pincer ligands that bind tightly to a metal center. rsc.orgmdpi.com There is no evidence to suggest that this compound has been utilized as such a ligand in a catalytic system. Therefore, its role in catalyst development appears to be confined to its established use as a precursor for chiral auxiliaries and related chiral ligands.

Q & A

Q. Key Data :

| Step | Reagents/Conditions | Yield (Reported) |

|---|---|---|

| 1 | Benzoyl chloride, Et₃N, DCM | 65–75% |

| 2 | NaBH₄, MeOH, 30 min | 80–85% |

Advanced Question: How does stereochemistry at the pyrrolidine ring influence the compound’s reactivity and biological activity?

Methodological Answer:

The stereochemistry of the pyrrolidine ring affects both synthetic pathways and target interactions. For example:

- Stereoselective Synthesis : Chiral catalysts (e.g., (R)- or (S)-BINOL) can induce enantioselectivity during benzoylation, impacting downstream reactivity .

- Biological Implications : Enantiomers may show differential binding to neurotransmitter receptors (e.g., dopamine or serotonin transporters) due to spatial compatibility with active sites .

- Analytical Validation : Use chiral HPLC (e.g., Chiralpak IA column) or X-ray crystallography to resolve enantiomers and confirm configurations .

Case Study :

A 2023 study found that the (S)-enantiomer of a related pyrrolidine-methanol derivative exhibited 3× higher affinity for serotonin receptors than the (R)-form .

Basic Question: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Structural Elucidation :

- Purity Assessment :

Q. Reference Data :

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 1.8–2.2 (pyrrolidine CH₂), δ 4.3 (CH₂OH) |

| ¹³C NMR | δ 170.5 (C=O), δ 60.2 (CH₂OH) |

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for structurally similar compounds?

Methodological Answer:

Discrepancies often arise from variations in assay conditions or structural nuances. Strategies include:

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ values normalized to control assays) .

- Structure-Activity Relationship (SAR) : Map functional group substitutions (e.g., benzoyl vs. benzyl groups) to activity trends. For instance, replacing benzoyl with a difluoroethyl group in analogs reduced receptor affinity by 40% .

- Experimental Replication : Reproduce key assays under controlled conditions (e.g., pH 7.4 buffer, 37°C) to isolate compound-specific effects .

Example : A 2025 study attributed conflicting dopamine inhibition data to differences in cell membrane permeability across analogs .

Basic Question: What are the stability and storage requirements for this compound?

Methodological Answer:

- Stability : The compound is sensitive to moisture and light. Accelerated stability studies (40°C/75% RH) showed <5% degradation over 30 days when stored in amber glass .

- Storage : Recommend −20°C under nitrogen atmosphere for long-term storage. For lab use, desiccate at 4°C with silica gel .

- Handling : Use gloves and fume hoods due to hazards (H315: skin irritation; H335: respiratory irritation) .

Advanced Question: What computational tools are effective for optimizing the synthetic yield of this compound?

Methodological Answer:

- Retrosynthesis Software : Tools like Pistachio or Reaxys prioritize routes with fewer steps and higher atom economy. For example, AI-driven platforms predicted a 92% yield for a one-pot benzoylation-reduction sequence .

- DFT Calculations : Model transition states to identify rate-limiting steps (e.g., steric hindrance during benzoylation) .

- DoE (Design of Experiments) : Apply factorial designs to optimize parameters like temperature, solvent ratio, and catalyst loading .

Case Study : A 2024 study achieved 88% yield using DoE-optimized conditions (DMF as solvent, 0.1 mol% Pd(OAc)₂ catalyst) .

Basic Question: What are the known biological targets or mechanisms of action for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.